![molecular formula C16H17NO4S B2380800 Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 591723-23-8](/img/structure/B2380800.png)
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate
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Description
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MSV-III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and industry. In
Scientific Research Applications
Environmental Behavior and Contamination
- Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate (MNMPNG) and related compounds like N-(phenylsulfonyl)-glycine (PSG) have been studied in environmental contexts. Krause and Schöler (2000) examined the behavior of PSG in a municipal sewage treatment plant, finding that microbial methylation can lead to the formation of phenylsulfonyl-sarcosine (PSS), indicating a potential pathway for MNMPNG transformation in similar environments (Krause & Schöler, 2000).
Synthetic Applications
- MNMPNG and its derivatives have been used in the synthesis of complex organic compounds. For instance, Weinreb amide-based equivalents, including N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, facilitate the synthesis of tetrahydroisoquinoline frameworks, as demonstrated by Kommidi, Balasubramaniam, and Aidhen (2010) (Kommidi, Balasubramaniam, & Aidhen, 2010).
Chemical Properties and Reactions
- Research by Flynn, Zabrowski, and Nosal (1992) on methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, a related compound, provided insights into atom-transfer radical cyclizations, showcasing the potential of MNMPNG in similar chemical reactions (Flynn, Zabrowski, & Nosal, 1992).
Biochemical Interactions
- N-phenylsulfonyl derivatives, closely related to MNMPNG, have been synthesized and identified as antagonists at specific receptors, as found in the work by Hays et al. (1993), indicating potential biochemical applications of MNMPNG (Hays et al., 1993).
Medical Applications
- Cho et al. (2020) studied the osteoclast inhibitory activity of compounds like N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally similar to MNMPNG, revealing potential applications in the treatment of osteoporosis (Cho et al., 2020).
Material Science Applications
- Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using phenylsulfonyl-based reactions, suggesting the use of MNMPNG in the development of advanced materials (Kim, Labouriau, Guiver, & Kim, 2011).
properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-6-8-14(11-13)17(12-16(18)21-2)22(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIPMDERAXHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332646 |
Source
|
Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate | |
CAS RN |
591723-23-8 |
Source
|
Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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